Cas no 1250633-66-9 (4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione)

4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-Allyl-4-aminoisoindoline-1,3-dione
- 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2-propen-1-yl)-
- 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 1250633-66-9
- CS-0349119
- EN300-1105426
- SCHEMBL5354029
-
- インチ: 1S/C11H10N2O2/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11(13)15/h2-5H,1,6,12H2
- InChIKey: UEKCCDVIAPLEES-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C(N)=CC=C2)C(=O)N1CC=C
計算された属性
- 精确分子量: 202.074227566g/mol
- 同位素质量: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.4Ų
- XLogP3: 1.4
じっけんとくせい
- 密度みつど: 1.312±0.06 g/cm3(Predicted)
- Boiling Point: 369.1±35.0 °C(Predicted)
- 酸度系数(pKa): -0.60±0.20(Predicted)
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105426-0.25g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 0.25g |
$513.0 | 2023-10-27 | |
Enamine | EN300-1105426-10.0g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 10g |
$3683.0 | 2023-05-23 | ||
Enamine | EN300-1105426-10g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 10g |
$2393.0 | 2023-10-27 | |
Enamine | EN300-1105426-0.1g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 0.1g |
$490.0 | 2023-10-27 | |
Enamine | EN300-1105426-1.0g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 1g |
$857.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1419789-2.5g |
2-Allyl-4-aminoisoindoline-1,3-dione |
1250633-66-9 | 98% | 2.5g |
¥12221.00 | 2024-08-09 | |
Enamine | EN300-1105426-5.0g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 5g |
$2485.0 | 2023-05-23 | ||
Enamine | EN300-1105426-0.05g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 0.05g |
$468.0 | 2023-10-27 | |
Enamine | EN300-1105426-0.5g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 0.5g |
$535.0 | 2023-10-27 | |
Enamine | EN300-1105426-2.5g |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione |
1250633-66-9 | 95% | 2.5g |
$1089.0 | 2023-10-27 |
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dioneに関する追加情報
4-Amino-2-(Prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1250633-66-9): An Overview of Its Structure, Properties, and Applications
4-Amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 1250633-66-9) is a unique compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its potential applications in drug discovery and development. This compound, often referred to by its systematic name, belongs to the class of isoindole derivatives and is characterized by its distinctive structural features and chemical properties.
The molecular structure of 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is particularly noteworthy. It consists of a seven-membered isoindole ring system with a propenyl substituent at the 2-position and an amino group at the 4-position. The presence of these functional groups imparts specific reactivity and biological activity to the molecule, making it a valuable candidate for various chemical and biological studies.
In terms of physical properties, 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a solid at room temperature with a melting point typically ranging from 150°C to 155°C. Its solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) makes it amenable to various synthetic transformations and analytical techniques. The compound's stability under standard laboratory conditions also facilitates its handling and storage.
The synthesis of 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been reported in several scientific publications. One common synthetic route involves the condensation of an appropriate amino acid derivative with a substituted acrylonitrile followed by cyclization and subsequent functional group modifications. This multistep process allows for the precise control of the compound's structure and purity, which is crucial for its application in medicinal chemistry.
In recent years, 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has been investigated for its potential therapeutic applications. Research has shown that this compound exhibits significant biological activity against various targets relevant to human diseases. For instance, studies have demonstrated its ability to modulate specific enzymes involved in signal transduction pathways, making it a promising lead compound for the development of novel drugs.
One area where 4-amino-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has shown particular promise is in the treatment of neurodegenerative disorders. Preclinical studies have indicated that this compound can cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and inflammation. These findings have sparked interest in further exploring its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Beyond neurodegenerative disorders, 4-amino-2-(prop-2-en-1-y l)-2 , 3 -d i h y d ro - 1 H -i s o i n d ol e - 1 , 3 -d i o n e has also been evaluated for its anti-inflammatory properties. In vitro experiments have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha). This anti-inflammatory activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 4-amino - 2 -( p r o p - 2 - e n - 1 - y l ) - 2 , 3 - d i h y d ro - 1 H - i s o i n d ol e - 1 , 3 - d i o n e has also been studied to understand its behavior in biological systems. Research indicates that it has favorable absorption properties when administered orally or intravenously. Additionally, its metabolism and excretion pathways have been characterized, providing valuable insights into its safety and efficacy as a potential therapeutic agent.
In conclusion, 4-amino - 2 -( p r o p - 2 - e n - 1 - y l ) - 2 , 3 - d i h y d ro - 1 H - i s o i n d ol e - 1 , 3 - d i o n e (CAS No. 1250633–66–9) is a versatile compound with a unique molecular structure that offers significant potential in various areas of research and development. Its biological activities and pharmacological properties make it an attractive candidate for further investigation in drug discovery programs targeting neurodegenerative disorders, inflammatory diseases, and other therapeutic areas.
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